molecular formula C10H17N3S B12993599 2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine

2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine

Cat. No.: B12993599
M. Wt: 211.33 g/mol
InChI Key: GZXYWRYZZBHQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine is a compound that features a thietane ring, an imidazole moiety, and a dimethyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the imidazole moiety. One common method involves the reaction of a suitable thietane precursor with an imidazole derivative under controlled conditions. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, influencing enzymatic activity. Additionally, the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

2,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C10H17N3S/c1-10(2)8(7-14-10)12-6-9-11-4-5-13(9)3/h4-5,8,12H,6-7H2,1-3H3

InChI Key

GZXYWRYZZBHQPW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2=NC=CN2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.